

# Molecular weight of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

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## Compound of Interest

Compound Name: 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

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## An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **1-(5-Bromo-4-methylpyridin-2-YL)hydrazine**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the foundational principles of its molecular weight determination, outline robust experimental protocols for its synthesis and characterization, and discuss its relevance as a building block in modern drug discovery.

## Compound Overview and Significance

**1-(5-Bromo-4-methylpyridin-2-YL)hydrazine** (CAS No: 913839-67-5) is a substituted pyridine derivative.<sup>[1][2]</sup> Its structure incorporates three key pharmacophoric elements: a pyridine ring, a bromine atom, and a hydrazine group. Pyridine and its derivatives are ubiquitous in pharmaceutical compounds, known for their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.<sup>[3]</sup> The hydrazine moiety is a versatile functional group, often used as a reactive handle for synthesizing more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.<sup>[4][5]</sup>

The precise molecular weight of this compound is a critical parameter, fundamental to its identification, quantification, and use in subsequent synthetic transformations.

## Determination of Molecular Weight

The molecular weight of a compound can be approached from two perspectives: theoretical calculation based on its atomic composition and experimental verification using analytical techniques like mass spectrometry.

### Theoretical Molecular Weight Calculation

The molecular formula for **1-(5-Bromo-4-methylpyridin-2-yl)hydrazine** is  $C_6H_8BrN_3$ .<sup>[1]</sup> The molecular weight is calculated by summing the atomic weights of each constituent atom. It is crucial to distinguish between average molecular weight (using isotopic natural abundance) and monoisotopic mass (using the mass of the most abundant isotope for each element).

Element	Count	Average Atomic Weight (amu)	Total Weight (amu)
Carbon (C)	6	12.011	72.066
Hydrogen (H)	8	1.008	8.064
Bromine (Br)	1	79.904	79.904
Nitrogen (N)	3	14.007	42.021
Total	Calculated Average Molecular Weight:	202.055	

This calculated value aligns closely with the reported molecular weight of 202.05 g/mol or 202.0518 g/mol from chemical suppliers.<sup>[1][2]</sup> The minor discrepancies often arise from using slightly different atomic weight values.

### Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. For **1-(5-Bromo-**

**4-methylpyridin-2-yl)hydrazine**, MS analysis provides not only confirmation of the molecular mass but also crucial structural information through its characteristic isotopic pattern.

**The Bromine Isotope Signature:** A key feature in the mass spectrum of this compound is the presence of a doublet peak for the molecular ion. This is due to the natural abundance of two stable bromine isotopes,  $^{79}\text{Br}$  (~50.69%) and  $^{81}\text{Br}$  (~49.31%). This results in two molecular ion peaks,  $[\text{M}]^+$  and  $[\text{M}+2]^+$ , of nearly equal intensity, separated by 2 m/z units. Observing this pattern is a highly reliable method for confirming the presence of a single bromine atom in the molecule.

This protocol outlines a standard procedure for obtaining a mass spectrum for the title compound.

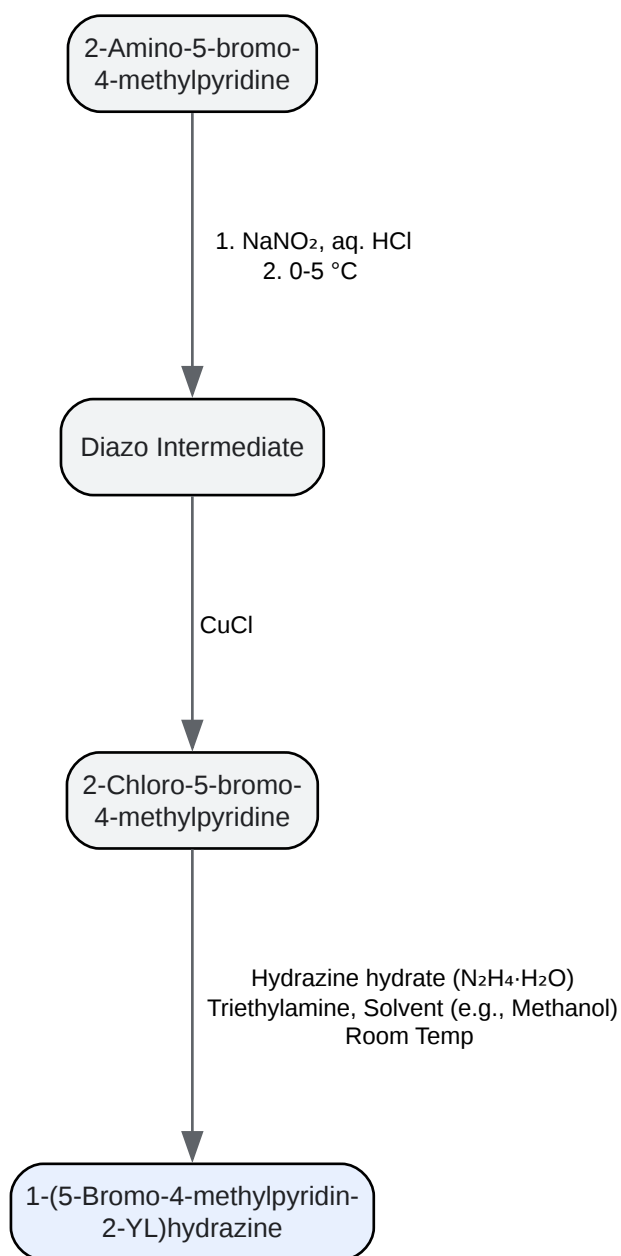
- Sample Preparation:
  - Accurately weigh approximately 1 mg of **1-(5-Bromo-4-methylpyridin-2-yl)hydrazine**.
  - Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
  - Prepare a dilute solution for analysis (e.g., 10  $\mu\text{g/mL}$ ) by diluting the stock solution with a 50:50 mixture of acetonitrile and water, often containing a small amount of formic acid (0.1%) to promote ionization.
- Instrumentation and Data Acquisition:
  - Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
  - Ionization Mode: Positive ion mode is typically used to protonate the basic nitrogen atoms in the pyridine ring or hydrazine group, forming  $[\text{M}+\text{H}]^+$  ions.
  - Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
  - MS Parameters:

- Capillary Voltage: ~3.5-4.5 kV
- Source Temperature: ~120-150 °C
- Scan Range: m/z 50-500
- Data Analysis: The resulting spectrum should show two prominent peaks corresponding to  $[\text{C}_6\text{H}_8^{79}\text{BrN}_3+\text{H}]^+$  and  $[\text{C}_6\text{H}_8^{81}\text{BrN}_3+\text{H}]^+$ , with an intensity ratio of approximately 1:1.

## Synthesis and Characterization Workflow

While multiple synthetic routes may exist, a common and logical approach involves the nucleophilic substitution of a suitable precursor with hydrazine. A plausible synthetic pathway starts from 2-amino-5-bromo-4-methylpyridine, a commercially available starting material.<sup>[6]</sup> The amino group can be converted to a better leaving group (e.g., a chloro group via a Sandmeyer-type reaction), which is then displaced by hydrazine.

## Proposed Synthetic Pathway



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Caption: Proposed synthesis of **1-(5-Bromo-4-methylpyridin-2-yl)hydrazine**.

## Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the synthesis of similar hydrazinyl-pyrimidine compounds.[7]

- **Reaction Setup:** To a solution of 2-chloro-5-bromo-4-methylpyridine (1.0 eq) in methanol, add triethylamine (1.1 eq). Cool the mixture to 0-5 °C in an ice bath.
- **Hydrazine Addition:** Slowly add hydrazine hydrate (1.2-1.5 eq) dropwise to the cooled reaction mixture, ensuring the temperature remains below 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Isolation:** Upon completion, a solid precipitate is often formed. Filter the solid, wash it with cold water to remove salts, and then with a small amount of cold methanol.
- **Drying:** Dry the isolated solid product under vacuum to afford **1-(5-Bromo-4-methylpyridin-2-YL)hydrazine**. Due to its potential instability, proper storage is critical. Recommended conditions are under an inert atmosphere in a freezer at -20°C.<sup>[1]</sup>

## Physicochemical and Spectroscopic Data Summary

A comprehensive understanding of a compound requires a full suite of analytical data.

Property	Value / Description	Source
CAS Number	913839-67-5	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> BrN <sub>3</sub>	[1]
Molecular Weight	202.05 g/mol	[2]
Predicted Boiling Point	246.4 ± 50.0 °C	[2]
Predicted Density	1.70 ± 0.1 g/cm <sup>3</sup>	[2]
Storage Conditions	Inert atmosphere, store in freezer (-20°C)	[1]
<sup>1</sup> H NMR	Expected signals for methyl, aromatic, and NH/NH <sub>2</sub> protons.	N/A
Mass Spec (ESI-MS)	[M+H] <sup>+</sup> shows a characteristic ~1:1 doublet for <sup>79</sup> Br/ <sup>81</sup> Br isotopes.	N/A

Note: NMR and detailed MS data are predicted based on the structure and data for analogous compounds.[5][8]

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